molecular formula C12H8N2O3 B12334911 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 648889-15-0

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B12334911
CAS No.: 648889-15-0
M. Wt: 228.20 g/mol
InChI Key: QCDLUVPYWGJLSH-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyanophenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with methyl isocyanide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that cannot be achieved with similar compounds.

Properties

CAS No.

648889-15-0

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16)

InChI Key

QCDLUVPYWGJLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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